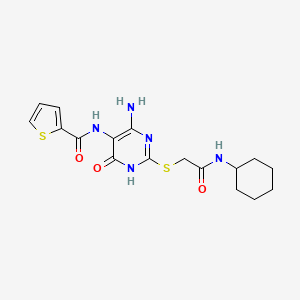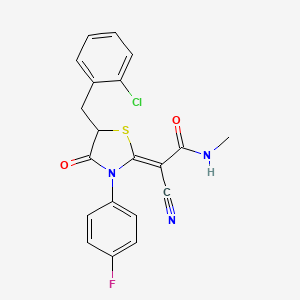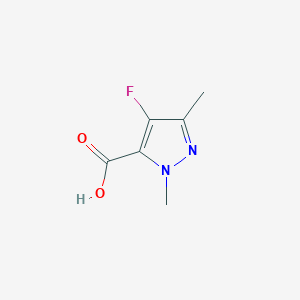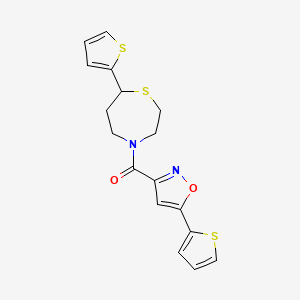
(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone is a useful research compound. Its molecular formula is C13H12BrNOS and its molecular weight is 310.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
- Synthesis Methods : The compound (5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone can be synthesized through various methods. For instance, related compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone have been synthesized by reactions involving 4-bromophenol and benzoyl chloride. These syntheses often involve crystal structure determination through X-ray crystallography, confirming the specific molecular structures (Kuang, 2009).
- Crystallographic and Conformational Analyses : The structures of related compounds, synthesized through substitution reactions, have been confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT) studies have been critical in understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Applications in Medicinal Chemistry
- Development of Anticonvulsant Agents : Some derivatives of related compounds have been synthesized and evaluated for their anticonvulsant activities. For example, specific compounds like (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone have shown significant potential in this area, indicating a possible application of this compound in medicinal chemistry (Malik & Khan, 2014).
- Antimicrobial and Antiviral Activities : Compounds such as (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone have been synthesized and evaluated for their antimicrobial and antiviral potential. Although variable, these compounds have shown activities against specific fungal and viral strains, suggesting a potential area of research for similar compounds like this compound in antimicrobial and antiviral studies (Sharma et al., 2009).
Materials Science and Chemistry Applications
- Electrochemical and Optical Properties : The study of oligobenzimidazoles, including compounds like (2-(2, 4-dihydroxyphenyl)-1H-benzimidazol-5-yl)(phenyl)methanone, has shown significant findings in electrochemical, electrical, optical, and thermal properties. These properties are crucial for applications in materials science and chemistry (Anand & Muthusamy, 2018).
Eigenschaften
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWVUFCGGTRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)



![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
